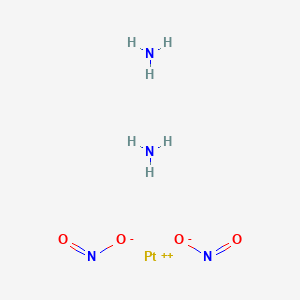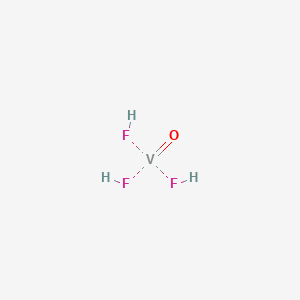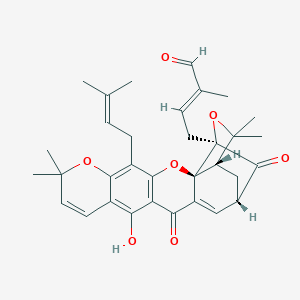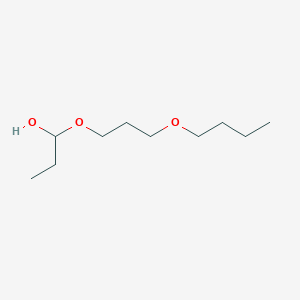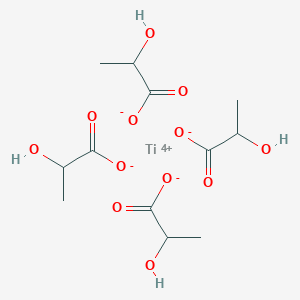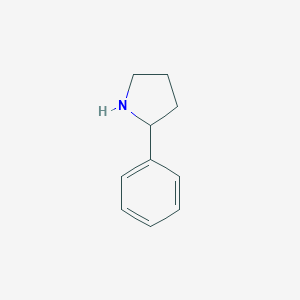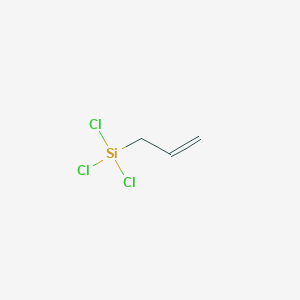
3-Benzylpiperidine
Übersicht
Beschreibung
3-Benzylpiperidine is an organic compound with the molecular formula C12H17N . It is a significant synthetic fragment used in drug design and plays a crucial role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives, including 3-Benzylpiperidine, are important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is a key task in modern organic chemistry .Molecular Structure Analysis
The molecular structure of 3-Benzylpiperidine consists of a six-membered heterocyclic ring, including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
3-Benzylpiperidine has a density of 1.0±0.1 g/cm3, a boiling point of 271.2±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 55.6±0.3 cm3, a polar surface area of 12 Å2, and a molar volume of 180.8±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Pharmacology
Application Summary
3-Benzylpiperidine is a key fragment in the synthesis of various pharmacologically active compounds. Its derivatives are found in numerous classes of pharmaceuticals, including those with central nervous system activity and potential anticancer properties .
Methods of Application
The compound is used in the synthesis of drugs through reactions like hydrogenation, cyclization, and amination. These methods are crucial for creating biologically active molecules with the piperidine moiety .
Results and Outcomes
The synthesized derivatives exhibit a range of biological activities, and their efficacy is evaluated through in vitro and in vivo assays. The results often include IC50 values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function .
Organic Synthesis
Application Summary
In organic synthesis, 3-Benzylpiperidine serves as a building block for creating complex molecules. It’s involved in reactions that form the backbone of many natural products and synthetic drugs .
Methods of Application
Techniques such as Mannich reactions and cyclocondensations are employed to construct piperidine rings, which are then further functionalized to achieve the desired molecular architecture .
Results and Outcomes
The synthesized compounds are characterized using NMR, IR, and mass spectrometry, providing detailed structural information. The yields and selectivity of these reactions are critical outcomes, guiding future synthetic approaches .
Medicinal Chemistry
Application Summary
3-Benzylpiperidine is utilized in medicinal chemistry to develop new therapeutic agents. Its incorporation into drug molecules can enhance their pharmacokinetic properties and biological activity .
Methods of Application
Drug design strategies involve the modification of the piperidine ring to improve interaction with biological targets. SAR studies help in understanding the relationship between structure and activity .
Results and Outcomes
The therapeutic potential of new compounds is assessed through biological assays, and modifications to the piperidine core are correlated with changes in activity. The goal is to optimize compounds for better efficacy and safety profiles .
Biochemistry
Application Summary
In biochemistry, 3-Benzylpiperidine derivatives are studied for their interaction with enzymes and receptors. They are used to probe biochemical pathways and understand disease mechanisms .
Methods of Application
Biochemical assays, such as enzyme inhibition studies, are conducted to determine how these compounds affect biological processes. Kinetic parameters like Km and Vmax are often measured .
Results and Outcomes
Findings include the identification of potent enzyme inhibitors or receptor modulators. These studies provide insights into the molecular basis of diseases and can lead to the development of diagnostic tools or treatments .
Neuroscience
Application Summary
3-Benzylpiperidine plays a role in neuroscience research, particularly in the study of neurodegenerative diseases like Alzheimer’s. It’s part of the structure of drugs like Donepezil, which are used to improve cognitive function .
Methods of Application
Neuroscience research involves both in vitro and in vivo studies to evaluate the neuroprotective effects of compounds. Techniques like molecular docking and neuroprotection assays are common .
Results and Outcomes
Compounds are assessed for their ability to protect neuronal cells from damage, with outcomes including increased cell viability and reduced oxidative stress markers. These results contribute to understanding and potentially treating neurodegenerative conditions .
Molecular Biology
Application Summary
In molecular biology, 3-Benzylpiperidine derivatives are investigated for their role in modulating gene expression and protein function. They can serve as tools for dissecting complex biological systems .
Methods of Application
Molecular biology techniques such as gene knockdown or overexpression are used in conjunction with 3-Benzylpiperidine derivatives to study their effects on cellular pathways .
Results and Outcomes
Outcomes include changes in gene expression levels, protein activity, and cellular responses. These studies can reveal new targets for drug development and enhance our understanding of molecular biology .
This analysis provides a detailed overview of the diverse applications of 3-Benzylpiperidine in scientific research, highlighting its significance in various scientific fields and its potential in advancing our knowledge and treatment of diseases.
Anticancer Research
Application Summary
3-Benzylpiperidine derivatives are explored for their anticancer properties. They are part of compounds that show promise in inhibiting the growth of cancer cells .
Methods of Application
These derivatives are synthesized and tested against various cancer cell lines. Techniques like cell viability assays, apoptosis assays, and cell cycle analysis are used to assess their efficacy .
Results and Outcomes
The outcomes often include the compound’s ability to induce cell death in cancer cells, with data presented as percentage of cell viability, apoptosis rates, or changes in cell cycle phases .
Antimicrobial Activity
Application Summary
Compounds containing 3-Benzylpiperidine have been studied for their antimicrobial activity against a range of pathogens .
Methods of Application
Microbial cultures are exposed to these compounds, and their effects are measured using assays like the disk diffusion method or broth dilution method to determine the minimum inhibitory concentration (MIC) .
Results and Outcomes
Results typically include MIC values, indicating the lowest concentration of the compound that inhibits the visible growth of the microorganism .
Antiviral Applications
Application Summary
3-Benzylpiperidine derivatives are investigated for their potential as antiviral agents, particularly against viruses that pose significant health threats .
Methods of Application
Viral replication assays are conducted to test the efficacy of these compounds in inhibiting viral replication .
Results and Outcomes
The findings may include reductions in viral load or inhibition of viral entry into host cells, quantified by techniques such as plaque assays or RT-PCR .
Analgesic and Anti-inflammatory Uses
Application Summary
The analgesic and anti-inflammatory effects of 3-Benzylpiperidine derivatives are of interest for the development of new pain relief and anti-inflammatory medications .
Methods of Application
In vivo pain models and inflammation assays are used to evaluate the analgesic and anti-inflammatory properties of these compounds .
Results and Outcomes
Results from these studies often include measurements of pain response reduction and inflammation markers, providing insights into the compound’s therapeutic potential .
Neuroprotective Effects
Application Summary
Research into the neuroprotective effects of 3-Benzylpiperidine derivatives is crucial for understanding their potential in treating neurodegenerative diseases .
Methods of Application
Neuronal cultures are treated with these compounds, and their protective effects are assessed through assays measuring cell survival and function .
Results and Outcomes
Outcomes include enhanced neuronal survival, improved neuronal function, and potential reversal of neurodegenerative processes .
Cardiovascular Research
Application Summary
3-Benzylpiperidine is involved in cardiovascular research, particularly in the development of drugs that can treat heart conditions .
Methods of Application
Cardiomyocyte cultures and animal models are used to test the effects of these compounds on heart function .
Results and Outcomes
Data from these studies may show improvements in cardiac output, reduced arrhythmias, or protection against ischemic injury, contributing to the development of cardiovascular therapies .
These additional applications further demonstrate the versatility of 3-Benzylpiperidine in scientific research and its potential impact across various fields of medicine and biology.
Monoacylglycerol Lipase (MAGL) Inhibition
Application Summary
3-Benzylpiperidine derivatives have been identified as potential inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism .
Methods of Application
The design and synthesis of new benzylpiperidine derivatives aim to optimize their ability to inhibit MAGL. These compounds are tested for their inhibition potency both on isolated enzymes and in cell lines .
Results and Outcomes
The best inhibitors from this class have shown significant inhibition potency, confirmed by molecular modeling studies that predict their binding mode into the MAGL active site .
Antidiabetic Activity
Application Summary
Certain piperidine derivatives, including those with a 3-Benzylpiperidine structure, have been explored for their antidiabetic properties, offering potential as therapeutic agents .
Methods of Application
These compounds are evaluated for their ability to modulate blood glucose levels and improve insulin sensitivity through various biochemical assays .
Results and Outcomes
The effectiveness of these derivatives is measured by their impact on glycemic control, with some showing promising results in reducing blood sugar levels .
Antituberculosis Medication
Application Summary
Research into 3-Benzylpiperidine derivatives includes their potential use in antituberculosis medications, addressing the need for new treatments against resistant strains of tuberculosis .
Methods of Application
Derivatives are tested against Mycobacterium tuberculosis, with a focus on their ability to inhibit bacterial growth and survival .
Results and Outcomes
Successful compounds demonstrate inhibitory activity against the bacteria, with potential to contribute to the development of new antituberculosis drugs .
Anti-Influenza Agents
Application Summary
3-Benzylpiperidine derivatives are also being studied for their anti-influenza effects, which could lead to new options for treating influenza infections .
Methods of Application
These compounds are assessed for their ability to interfere with the influenza virus’s life cycle, including viral entry, replication, and release .
Results and Outcomes
Derivatives that show a reduction in viral replication or prevent the virus from infecting host cells are considered promising anti-influenza agents .
Anticoagulant Properties
Application Summary
The anticoagulant properties of 3-Benzylpiperidine derivatives are of interest for the development of drugs that can prevent blood clots without the risk of bleeding complications .
Methods of Application
These derivatives are evaluated in assays that measure their effect on blood coagulation pathways and platelet aggregation .
Results and Outcomes
Compounds that can safely modulate coagulation factors and reduce the risk of thrombosis are highlighted as potential anticoagulants .
Chemotherapy Enhancement
Application Summary
In the field of oncology, 3-Benzylpiperidine derivatives are examined for their role in enhancing the efficacy of chemotherapy agents .
Methods of Application
These compounds are combined with existing chemotherapy drugs to test for synergistic effects that could improve cancer treatment outcomes .
Results and Outcomes
Studies focus on the derivatives’ ability to increase the sensitivity of cancer cells to chemotherapy, potentially leading to more effective treatment regimens .
Safety And Hazards
Zukünftige Richtungen
Piperidines, including 3-Benzylpiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years, indicating the ongoing interest and research in this field .
Eigenschaften
IUPAC Name |
3-benzylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-5-11(6-3-1)9-12-7-4-8-13-10-12/h1-3,5-6,12-13H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDMXVREWXKZLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10929233 | |
| Record name | 3-Benzylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10929233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzylpiperidine | |
CAS RN |
13603-25-3 | |
| Record name | 3-Benzylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13603-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Benzylpiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013603253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Benzylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10929233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-benzylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

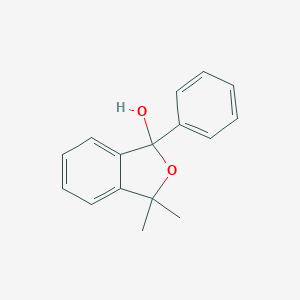
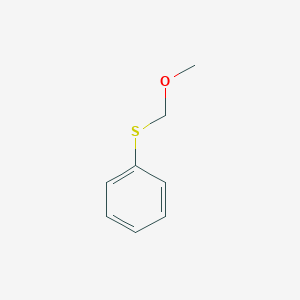
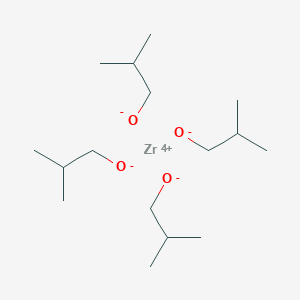
![Dibenzo[a,f]perylene](/img/structure/B85667.png)
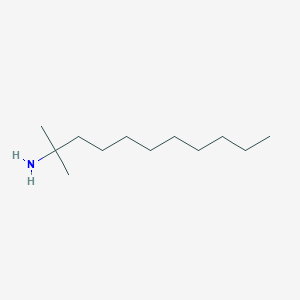
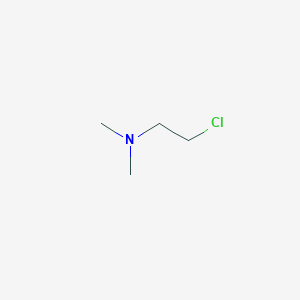
![3-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile](/img/structure/B85672.png)
